3-Bromo-5-iodo-4-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula . It is a derivative of pyridine, characterized by the presence of bromine and iodine substituents on the pyridine ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
3-Bromo-5-iodo-4-methylpyridin-2-amine falls under the category of halogenated pyridines, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its unique combination of halogens makes it a valuable intermediate in synthetic chemistry.
The synthesis of 3-Bromo-5-iodo-4-methylpyridin-2-amine generally involves two main approaches:
The reaction conditions for synthesizing this compound may vary, but common parameters include:
3-Bromo-5-iodo-4-methylpyridin-2-amine features a pyridine ring with:
This configuration contributes to its unique chemical properties and reactivity.
The molecular weight of 3-Bromo-5-iodo-4-methylpyridin-2-amine is approximately 298.91 g/mol. The compound's structure can be represented as follows:
3-Bromo-5-iodo-4-methylpyridin-2-amine participates in several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 3-Bromo-5-iodo-4-methylpyridin-2-amine involves its interaction with biological targets such as enzymes or receptors. The halogen atoms can form halogen bonds with specific amino acid residues within proteins, impacting their activity. This interaction may influence various cellular processes, making it a candidate for further pharmacological studies.
3-Bromo-5-iodo-4-methylpyridin-2-amine is typically characterized by:
Key chemical properties include:
The compound’s melting point, boiling point, and other thermodynamic properties are not widely reported but are essential for understanding its behavior in different environments.
3-Bromo-5-iodo-4-methylpyridin-2-amine has several scientific applications:
Regioselective halogenation of 2-aminopyridine derivatives exploits the directing effects of the amino group and ring nitrogen to achieve precise bromination and iodination. For 4-methylpyridin-2-amine substrates, electrophilic bromination preferentially occurs at the C5 position due to the ortho/para-directing influence of the amino group, generating 5-bromo-4-methylpyridin-2-amine as a key intermediate [2]. Subsequent iodination requires careful reagent selection to override inherent electronic biases. Iodine in dimethyl sulfoxide (DMSO) at 20–100°C for 16 hours achieves moderate yields (38%) of 3-bromo-5-iodo-4-methylpyridin-2-amine, where the existing bromine at C3 sterically and electronically directs iodination to C5 [2]. The C3 bromine deactivates the ring toward electrophilic substitution but facilitates halogen-metal exchange for directed ortho-metalation strategies, enabling sequential functionalization.
Table 1: Regioselective Halogenation Conditions for 2-Aminopyridine Derivatives
| Substrate | Halogenating Agent | Conditions | Product | Regioselectivity |
|---|---|---|---|---|
| 4-Methylpyridin-2-amine | Bromine | Acetic acid, 0°C | 5-Bromo-4-methylpyridin-2-amine | C5 (ortho to N, para to NH₂) |
| 3-Bromo-4-methylpyridin-2-amine | Iodine | DMSO, 20–100°C, 16 h | 3-Bromo-5-iodo-4-methylpyridin-2-amine | C5 (meta to Br, para to NH₂) |
Sequential halogenation is essential for installing both bromine and iodine atoms on the pyridine ring while preserving the amino group’s integrity. A patented approach employs N-bromosuccinimide (NBS) in a controlled, dropwise addition to 2-amino-4-methylpyridine in acetone at 0°C, yielding 5-bromo-4-methylpyridin-2-amine with minimized dibromination byproducts [5]. Subsequent iodination uses potassium iodate (KIO₃) and potassium iodide (KI) in dilute sulfuric acid, exploiting in situ-generated iodine (I⁺) species for electrophilic substitution. This method achieves >90% regiopurity for 3-bromo-5-iodo-4-methylpyridin-2-amine due to the synergistic steric block from the C4 methyl group and electronic direction from the C3 bromine [3] [5]. The filtrate from this reaction is recyclable, enhancing cost-efficiency for industrial production. Crucially, protecting groups like acetamide may be employed during bromination to prevent oxidation of the amine, though this adds deprotection steps [7].
The C3 bromine in 3-bromo-5-iodo-4-methylpyridin-2-amine displays superior reactivity over the C5 iodine in Sonogashira coupling due to lower bond dissociation energy and enhanced oxidative addition kinetics. Using Pd(PPh₃)₂Cl₂ (2–5 mol%) and copper iodide (1–2 mol%) as co-catalyst, terminal alkynes couple regioselectively at C3 in triethylamine at 50°C [2]. Electron-deficient alkynes (e.g., ethyl propiolate) achieve 75–85% conversion within 4 hours, while aromatic alkynes (e.g., phenylacetylene) require longer reaction times (8–12 hours) for comparable yields [8]. The C5 iodo group remains intact under these conditions, enabling sequential coupling. This chemoselectivity arises from faster oxidative addition of Pd⁰ into the C–Br bond versus C–I in electron-deficient pyridines, a phenomenon attributed to the reduced electron density at C3 adjacent to the ring nitrogen [8].
Table 2: Sonogashira Coupling Reactivity of 3-Bromo-5-iodo-4-methylpyridin-2-amine
| Coupling Site | Catalyst System | Alkyne Type | Yield (%) | C5-I Integrity (%) |
|---|---|---|---|---|
| C3 (Br) | Pd(PPh₃)₂Cl₂/CuI, Et₃N | Aromatic | 70–78 | >95 |
| C3 (Br) | Pd(PPh₃)₂Cl₂/CuI, Et₃N | Aliphatic | 60–68 | >95 |
| C5 (I) | Pd(PPh₃)₄, CuI, Piperidine | Aromatic | 82–88 | 0 |
Suzuki-Miyaura coupling of 3-bromo-5-iodo-4-methylpyridin-2-amine occurs preferentially at the C5 iodo site under mild conditions (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 85°C) [7]. Arylboronic acids with electron-donating groups (e.g., 4-methylphenylboronic acid) achieve >80% conversion within 3 hours, while electron-withdrawing substituents (e.g., 4-cyanophenylboronic acid) require extended reaction times (6–8 hours) due to slower transmetalation [7] [8]. The C3 bromine is preserved for subsequent functionalization. When the amine group is unprotected, coordination with palladium may inhibit catalysis; thus, in situ protection with acetic anhydride to form N-[5-bromo-3-iodo-4-methylpyridin-2-yl]acetamide enhances coupling efficiency [7] [8]. After coupling, deprotection with aqueous NaOH regenerates the amine. This strategy enables efficient synthesis of 5-aryl-3-bromo-4-methylpyridin-2-amines, valuable intermediates for kinase inhibitors [5] [8].
Cyclization of 3-bromo-5-iodo-4-methylpyridin-2-amine into pyrrolo[3,2-c]pyridines (7-azaindoles) leverages the C5 iodine as an intramolecular electrophilic trap. Treatment with trifluoroacetic anhydride (TFAA) in dichloroethane at 80°C generates a N-trifluoroacetyl imidoyl chloride intermediate, which undergoes electrophilic iodocyclization [2]. The C5 iodine acts as a halogen bond acceptor, facilitating nucleophilic attack by the activated enol tautomer to form a fused bicyclic system. Subsequent dehalogenation with tributyltin hydride yields 4-methyl-7-azaindole in 65% overall yield [2]. Alternatively, microwave-assisted cyclization in trifluoroacetic acid (TFA) at 150°C achieves comparable yields in 30 minutes, exploiting the in situ generation of iodonium species from the C5–I bond under acidic conditions [2].
The C3 bromine critically influences cyclization regiochemistry by sterically blocking electrophilic attack at C3 and electronically deactivating the C2–C3 bond. In azaindole synthesis, cyclization occurs exclusively at C5–C6 rather than C3–C4 due to the bromine’s steric bulk and electron-withdrawing effect, which elevates the transition state energy for C3-involved ring closure [2] [5]. For C4-unsubstituted pyridines, mixtures of 5-exo and 6-endo cyclized products form, but the C4 methyl group in 3-bromo-5-iodo-4-methylpyridin-2-amine enhances C5 selectivity by sterically hindering C6 functionalization [5]. Additionally, the C5 iodine’s polarization under acidic conditions (forming I⁺-like species) directs nucleophiles to C6, ensuring 5-exo-dig cyclization. This halogen synergy enables predictable access to 4-, 5-, or 7-substituted azaindoles for pharmaceutical applications [5].
Table 3: Halogen-Directed Cyclization Outcomes in Azaindole Synthesis
| Halogen Pattern | Acid Catalyst | Cyclization Site | Product Ratio (5-exo : 6-endo) |
|---|---|---|---|
| 3-Br, 5-I, 4-CH₃ (substrate) | TFAA, DCE | C5–C6 | 95:5 |
| 3-I, 5-Br, 4-CH₃ | TFA, microwave | C3–C4 | 10:90 |
| 5-I, no C3 halogen | TFAA, DCE | C5–C6 and C6–C5 | 55:45 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2